molecular formula C12H17BrO2S B1323373 (3-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 17347-29-4

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1323373
CAS No.: 17347-29-4
M. Wt: 305.23 g/mol
InChI Key: MOPQTTCHAQKKMZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S It is a sulfane derivative characterized by the presence of a bromophenyl group and a diethoxyethyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 3-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfur atom can form bonds with various nucleophiles. These interactions can lead to the formation of new chemical entities with potential biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(2,2-diethoxyethyl)sulfane: Similar structure but with the bromine atom in the ortho position.

    (4-Bromophenyl)(2,2-diethoxyethyl)sulfane: Similar structure but with the bromine atom in the para position.

    (3-Chlorophenyl)(2,2-diethoxyethyl)sulfane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the specific positioning of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts.

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQTTCHAQKKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618377
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-29-4
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromothiophenol (5.0 g, 26 mmol) in DMSO (40 mL) was added a solution of KOH pellets (85% by wt, 2.15 g, 32 mmol) in water (4 mL) followed by bromoacetaldehyde diethyl acetal (4.5 mL, 29 mmol). The mixture was stirred at rt for 5 d, diluted with ether (300 mL) and washed with water (3×100 mL). The combined water washes were extracted with ether (100 mL). The combined ether extracts were washed with brine (100 mL), dried over MgSO4 and concentrated to afford (3-bromophenyl)(2,2-diethoxyethyl)sulfane (8.23 g, 100%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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